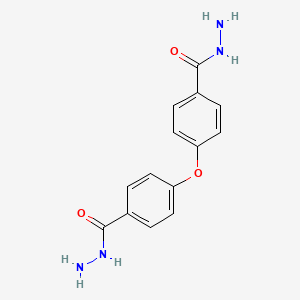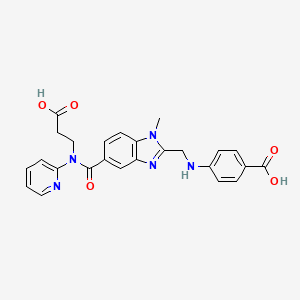
DBG-3D Diacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecular formula of DBG-3D Diacid is C25H23N5O5, and it has a molecular weight of 473.49 g/mol.
准备方法
The synthesis of DBG-3D Diacid involves several steps. One common method includes the reaction of 1-methyl-1H-benzo[d]imidazole with 2-carboxyethyl pyridine in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
化学反应分析
DBG-3D Diacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino or carboxyl groups are replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
DBG-3D Diacid has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Dabigatran.
Biology: It is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to understand its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: It is used in the development and testing of analytical methods for the detection and quantification of impurities in pharmaceutical products.
作用机制
The mechanism of action of DBG-3D Diacid is closely related to its structure. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which this compound is studied, such as its role as an impurity in Dabigatran.
相似化合物的比较
DBG-3D Diacid can be compared with other similar compounds, such as:
Dabigatran: The parent compound from which this compound is derived. Dabigatran is an anticoagulant used to prevent blood clots.
Other Diacids: Compounds like succinic acid, glutaric acid, and adipic acid, which also contain two carboxyl groups but differ in their structure and applications .
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other diacids.
属性
分子式 |
C25H23N5O5 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
4-[[5-[2-carboxyethyl(pyridin-2-yl)carbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzoic acid |
InChI |
InChI=1S/C25H23N5O5/c1-29-20-10-7-17(24(33)30(13-11-23(31)32)21-4-2-3-12-26-21)14-19(20)28-22(29)15-27-18-8-5-16(6-9-18)25(34)35/h2-10,12,14,27H,11,13,15H2,1H3,(H,31,32)(H,34,35) |
InChI 键 |
AMYXAKOLZQXZBB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
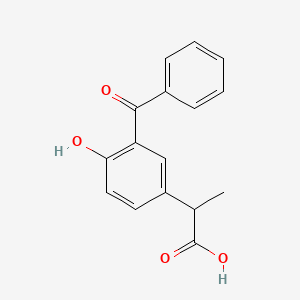
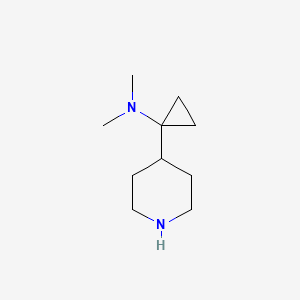
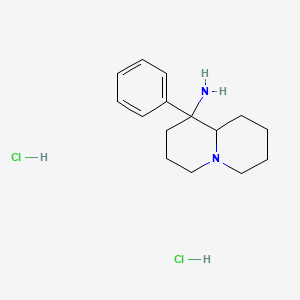
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
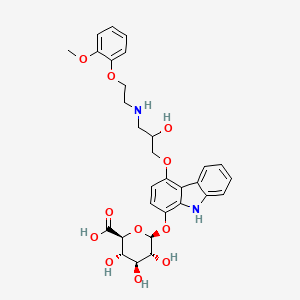
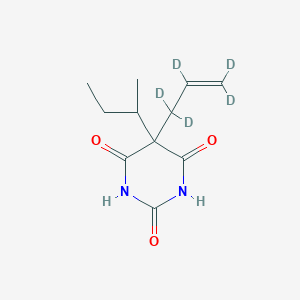
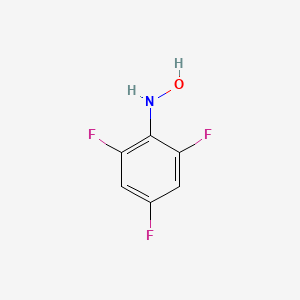
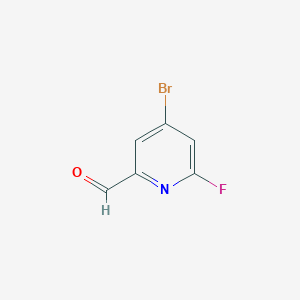
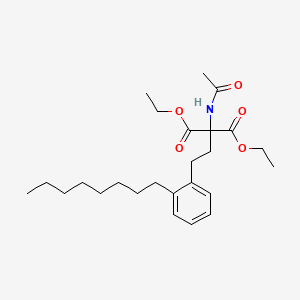
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
